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Abstract
Tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride is a pivotal bifunctional building

block in modern medicinal chemistry and pharmaceutical development. Its structure, featuring a

reactive primary amine at the 4-position and a tert-butyloxycarbonyl (Boc)-protected secondary

amine within the piperidine ring, offers a versatile platform for synthesizing complex molecular

architectures. This guide provides a comprehensive overview of its reactivity, stability, and

applications, supplemented with detailed experimental protocols and quantitative data to

support synthetic planning and execution.

Introduction
Tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride (CAS: 189819-75-8) is a

piperidine derivative widely employed as an intermediate in the synthesis of a diverse range of

therapeutic agents.[1] The molecule's utility stems from the orthogonal reactivity of its two

nitrogen atoms. The primary amino group serves as a nucleophilic handle for various

functionalization reactions, while the Boc protecting group on the ring nitrogen allows for

controlled, stepwise synthesis. This compound is particularly valuable in the construction of
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complex molecules, including potent enzyme inhibitors and Proteolysis Targeting Chimeras

(PROTACs).[2] The hydrochloride salt form enhances stability and simplifies handling, requiring

a neutralization step prior to most reactions involving the primary amine.

Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 4-aminopiperidine-1-
carboxylate hydrochloride is presented below.

Property Value

CAS Number 189819-75-8[3]

Molecular Formula C₁₀H₂₁ClN₂O₂[4]

Molecular Weight 236.74 g/mol [4]

IUPAC Name
tert-butyl 4-aminopiperidine-1-

carboxylate;hydrochloride[4]

Synonyms
4-Amino-1-Boc-piperidine hydrochloride, 1-Boc-

4-aminopiperidine HCl[4]

Appearance White to off-white crystalline powder

Solubility
Soluble in water and polar organic solvents like

methanol and DMSO

Core Reactivity Profile
The reactivity of tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride is dominated by

two key features: the nucleophilic primary amine at the C4 position and the acid-labile Boc

protecting group at the N1 position. As a hydrochloride salt, the primary amine is protonated,

rendering it non-nucleophilic. Therefore, a neutralization step is typically the prerequisite for

most functionalization reactions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.medchemexpress.com/tert-butyl-4-4-aminophenoxy-piperidine-1-carboxylate.html
https://www.benchchem.com/product/b153377?utm_src=pdf-body
https://www.benchchem.com/product/b153377?utm_src=pdf-body
https://www.sun-shinechem.com/Details/Tert-butyl_4-aminopiperidine-1-carboxylate,hydrochloride/1229/189819-75-8.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-1-Boc-piperidine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-1-Boc-piperidine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-1-Boc-piperidine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-1-Boc-piperidine-hydrochloride
https://www.benchchem.com/product/b153377?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Reaction Workflow

Step 1: Neutralization

Step 2: Functionalization

tert-Butyl 4-aminopiperidine-1-carboxylate HCl

Addition of Base
(e.g., Et3N, DIPEA, NaHCO3)

Free Primary Amine
(Nucleophilic)

Electrophilic Reagent
(Acyl Chloride, Aldehyde, etc.)

Functionalized Product

Click to download full resolution via product page

General workflow for functionalizing the 4-amino group.

Reactions of the 4-Amino Group
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The free primary amine readily undergoes acylation with various acylating agents to form stable

amide bonds. This is one of the most common transformations for this building block.

Reagents: Acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents

(e.g., EDC·HCl, HATU).

Conditions: The reaction is typically performed in aprotic solvents like dichloromethane

(DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) in the presence of a non-

nucleophilic base to scavenge the generated acid.

N-Acylation Pathway

Free 4-Amino Group
(R-NH2)

Acyl Chloride
(R'-COCl)

Nucleophilic Attack

Tetrahedral Intermediate

N-Acylated Product
(Amide)

Loss of Cl-

Click to download full resolution via product page

Simplified mechanism of N-acylation with an acyl chloride.
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Reductive amination provides a robust method for N-alkylation by reacting the primary amine

with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced

in situ to the corresponding secondary or tertiary amine.

Reagents: An aldehyde or ketone, and a mild reducing agent such as sodium

triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5]

Conditions: The reaction is often carried out in solvents like dichloroethane (DCE), THF, or

methanol. The use of NaBH(OAc)₃ is advantageous as it is mild and does not reduce the

carbonyl starting material.

Reductive Amination Pathway

Free 4-Amino Group
(R-NH2)

Aldehyde/Ketone
(R'R''C=O)

Condensation

Imine/Iminium Ion
[R-N=CR'R'']⁺

Reducing Agent
(e.g., NaBH(OAc)3)

N-Alkylated Product
(Secondary Amine)

Reduction
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Key steps in the reductive amination process.

Direct N-alkylation with alkyl halides is also possible but can be prone to over-alkylation. More

controlled methods, such as Buchwald-Hartwig amination, can be employed to form C-N bonds

with aryl or heteroaryl halides, significantly expanding the synthetic utility of this intermediate.

Reactions of the 1-Boc Group: Deprotection
The Boc group is a crucial feature, rendering the piperidine nitrogen unreactive during the

functionalization of the 4-amino group. It is readily removed under acidic conditions to liberate

the secondary amine, which can then be used in subsequent synthetic steps.

Reagents: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in

a solution of an organic solvent like dioxane, methanol, or DCM.[6][7]

Conditions: The deprotection is typically rapid and clean, often proceeding at room

temperature within a few hours.[6] The product is isolated as the corresponding ammonium

salt.
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Boc Deprotection Mechanism

Boc-Protected Amine

Acid (H⁺)
(e.g., HCl, TFA)

Protonation

Protonated Carbamate

Carbamic Acid

Loss of tert-butyl cation

tert-Butyl Cation
(forms isobutylene + H⁺)

Free Amine Salt
(e.g., Hydrochloride)

Decarboxylation

CO₂ (gas)

Click to download full resolution via product page

Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols & Data
The following sections provide generalized protocols and representative data for the key

reactions. Yields are indicative and highly dependent on the specific substrate and reaction

scale.

General Procedure for N-Acylation
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Dissolve tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride (1.0 eq) in DCM.

Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) and stir for 15 minutes at room

temperature.

Cool the mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or

LC-MS.

Upon completion, quench with water and separate the organic layer.

Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter,

and concentrate in vacuo.

Purify the crude product by column chromatography or recrystallization.

Electrophile Base Solvent Time (h) Temp (°C)
Typical
Yield (%)

Benzoyl

chloride
Et₃N DCM 4 0 to RT >90

Acetyl

chloride
DIPEA THF 2 0 to RT >95

Carboxylic

Acid + EDC
DIPEA DMF 12 RT 75-90

General Procedure for Reductive Amination
To a solution of tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride (1.0 eq) and

the aldehyde or ketone (1.1 eq) in DCE, add a base (e.g., Et₃N, 1.1 eq).

Stir the mixture for 30 minutes at room temperature.

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
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Stir the reaction at room temperature for 6-24 hours until completion is confirmed by LC-MS.

[6]

Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and

concentrate.

Purify the residue by column chromatography.

Carbonyl
Compound

Reducing
Agent

Solvent Time (h) Temp (°C)
Typical
Yield (%)

Benzaldehyd

e
NaBH(OAc)₃ DCE 12 RT 85-95

Cyclohexano

ne
NaBH(OAc)₃ THF 16 RT 80-90

4-

Pyridinecarbo

xaldehyde

NaBH₃CN MeOH 12 RT 70-85

General Procedure for Boc Deprotection
Dissolve the N-Boc protected piperidine derivative (1.0 eq) in an appropriate solvent (e.g.,

DCM, methanol, or ethyl acetate).

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) or an equivalent amount of TFA (e.g., 20-

50% in DCM).[7]

Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

Upon completion, concentrate the solvent under reduced pressure.

The resulting hydrochloride or trifluoroacetate salt is often used directly or can be triturated

with a solvent like diethyl ether to induce precipitation, followed by filtration to yield a solid

product.[7]
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Acid Reagent Solvent Time (h) Temp (°C) Product Form

4M HCl in

Dioxane
Dioxane/MeOH 1-2 RT

Hydrochloride

Salt

Trifluoroacetic

Acid (TFA)
DCM 1-2 RT

Trifluoroacetate

Salt

Conc. HCl (aq) Water/Toluene 2 RT
Hydrochloride

Salt[6]

Stability and Storage
Tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride is a stable crystalline solid under

standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry

place away from strong oxidizing agents. The compound is sensitive to strong acidic

conditions, which will cleave the Boc protecting group.

Conclusion
Tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride is a fundamentally important and

highly versatile building block for synthetic and medicinal chemists. Its well-defined and

predictable reactivity, centered on the selective functionalization of its primary amine followed

by the optional deprotection of the Boc-protected secondary amine, allows for the efficient and

controlled synthesis of complex nitrogen-containing heterocycles. This guide provides the core

technical information required by researchers to effectively utilize this reagent in the pursuit of

novel chemical entities for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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